5-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)oxazol-2-yl)isoxazole-3-carboxamide
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Description
5-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)oxazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H18F3N5O4 and its molecular weight is 449.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the serotonin receptors , specifically the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.
Mode of Action
The compound functions as a full agonist at all the aforementioned serotonin receptor sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . It also binds to the serotonin transporter (SERT) and evokes the release of serotonin .
Biochemical Pathways
The compound’s interaction with the serotonin receptors and SERT leads to an increase in serotonin levels. This can affect various biochemical pathways related to mood regulation, sleep, and other neurological functions .
Pharmacokinetics
The compound is metabolized in the liver by CYP2D6, CYP1A2, and CYP3A4 enzymes . These enzymes play a significant role in drug metabolism, affecting the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thereby its bioavailability.
Result of Action
The compound’s action results in increased serotonin levels, which can mimic the effects of MDMA . It’s important to note that the compound is rarely used by itself due to its tendency to reduce locomotor activity and produce aversive effects in animals .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its side effects tend to be significantly worsened when consumed alongside alcohol . Furthermore, the compound’s metabolism can be affected by factors such as the individual’s liver function and the presence of other drugs that may interact with the same metabolic enzymes .
Biochemical Analysis
Biochemical Properties
It’s known that trifluoromethyl groups can activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that the compound could potentially interact with a variety of enzymes and receptors in the biological system .
Cellular Effects
Compounds containing a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s known that trifluoromethyl groups can activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that the compound could potentially exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
5-methyl-N-[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O4/c1-12-9-15(26-32-12)17(29)25-19-24-16(11-31-19)18(30)28-7-5-27(6-8-28)14-4-2-3-13(10-14)20(21,22)23/h2-4,9-11H,5-8H2,1H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFOFDXKFGRIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.